![molecular formula C11H11NO4 B2925370 (S)-benzyl 2-oxooxazolidine-5-carboxylate CAS No. 112663-80-6](/img/structure/B2925370.png)
(S)-benzyl 2-oxooxazolidine-5-carboxylate
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Overview
Description
“(S)-benzyl 2-oxooxazolidine-5-carboxylate” is a derivative of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
Synthesis Analysis
The synthesis of oxazolines has been a subject of numerous investigations. Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of “(S)-benzyl 2-oxooxazolidine-5-carboxylate” is characterized by a five-membered ring containing one nitrogen and one oxygen atom . The InChI code is1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
. Chemical Reactions Analysis
The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis
“(S)-benzyl 2-oxooxazolidine-5-carboxylate” is a solid substance with a molecular weight of 145.11 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(S)-benzyl 2-oxooxazolidine-5-carboxylate is a valuable chiral building block in the synthesis of pharmaceutical compounds. Its oxazolidine ring structure is a key intermediate in the construction of complex molecules with potential therapeutic effects. For example, it can be used to synthesize novel compounds that act as inhibitors of the Nav1.8 channel, which are important in the treatment and management of pain disorders .
Development of Nav1.8 Channel Inhibitors
The compound has been identified as a precursor in the development of Nav1.8 channel inhibitors. These inhibitors can play a significant role in the treatment of conditions mediated by Nav1.8 channel activity, such as certain pain disorders, cough disorders, and itch disorders .
Future Directions
properties
IUPAC Name |
benzyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBOMORKYGQSFX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-oxooxazolidine-5-carboxylate |
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